
((2)H)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2)H)pentane-2,4-dione, also known as acetylacetone, is an organic compound with the molecular formula C5H8O2. It is a colorless or yellow liquid with a characteristic odor. This compound is a β-diketone, meaning it has two ketone groups separated by a single carbon atom. It exists in equilibrium between keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
((2)H)pentane-2,4-dione can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH3COCH3+2CH3COOEt→CH3COCH2COCH3+2EtOH
Another method involves the reaction of acetone with acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The Claisen condensation method is preferred due to its high yield and relatively simple reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
((2)H)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,4-pentanediol.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be carried out using halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,4-pentanediol.
Substitution: Halogenated derivatives such as 3-chloropentane-2,4-dione.
Applications De Recherche Scientifique
((2)H)pentane-2,4-dione has numerous applications in scientific research:
Biology: It is used as a reagent in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly as a building block for various drugs.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of ((2)H)pentane-2,4-dione involves its ability to form stable chelate complexes with metal ions. The enol form of the compound can donate electrons to metal ions, forming a stable five-membered ring structure. This chelation process is crucial in its role as a ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
((2)H)pentane-2,4-dione can be compared with other β-diketones such as:
1,1,1-Trifluoropentane-2,4-dione: This compound has significant hydrogen bond acidity, unlike this compound.
Hexafluoropentan-2,4-dione: This compound also has significant hydrogen bond acidity and is used in similar applications.
The uniqueness of this compound lies in its balance of hydrogen bond basicity and lack of hydrogen bond acidity, making it versatile in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
108.16 g/mol |
Nom IUPAC |
1,1,1,3,3,5,5,5-octadeuteriopentane-2,4-dione |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3/i1D3,2D3,3D2 |
Clé InChI |
YRKCREAYFQTBPV-AUOAYUKBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(=O)C([2H])([2H])[2H] |
SMILES canonique |
CC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)
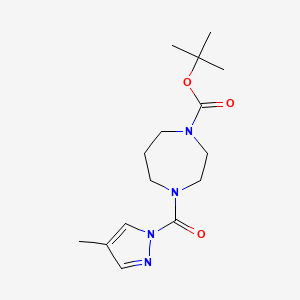

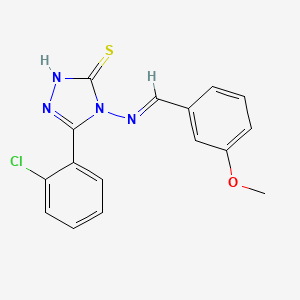

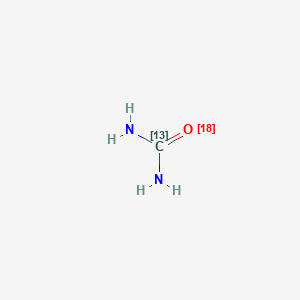
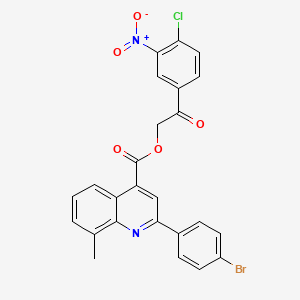
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
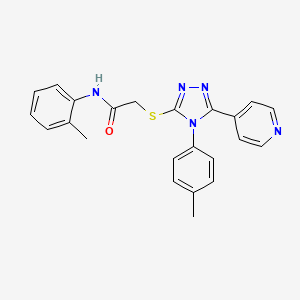
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)

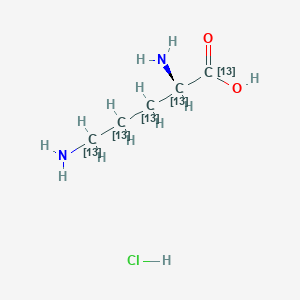
![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)

